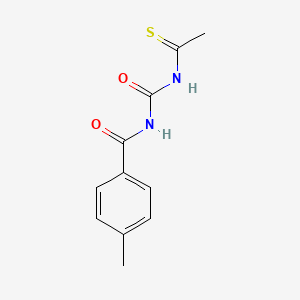![molecular formula C21H37ClFN B14608700 N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride CAS No. 59514-69-1](/img/structure/B14608700.png)
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorophenyl group attached to a dodecyl chain, with a quaternary ammonium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride typically involves the reaction of 4-fluorobenzyl chloride with N,N-dimethyldodecylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Fluorobenzyl chloride+N,N-dimethyldodecylamine→N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The purification process may include crystallization, filtration, and drying steps to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions to form corresponding fluorophenyl oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloride ion can be substituted with other anions or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce various fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antimicrobial agent.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the fluorophenyl group may interact with specific molecular targets, enhancing its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- N-[(4-Chlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- N-[(4-Methylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
Uniqueness
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and stability, making it more effective in certain applications compared to its bromine, chlorine, and methyl analogs.
Propiedades
Número CAS |
59514-69-1 |
|---|---|
Fórmula molecular |
C21H37ClFN |
Peso molecular |
358.0 g/mol |
Nombre IUPAC |
dodecyl-[(4-fluorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H37FN.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-23(2,3)19-20-14-16-21(22)17-15-20;/h14-17H,4-13,18-19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CCEUUUVCFCSAJP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


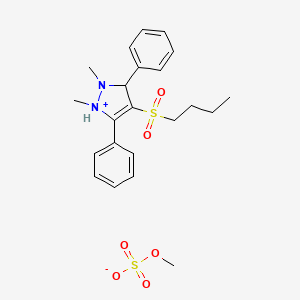
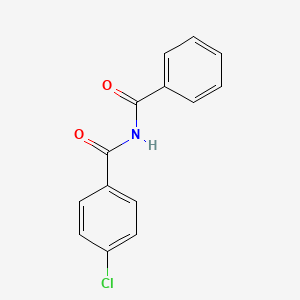
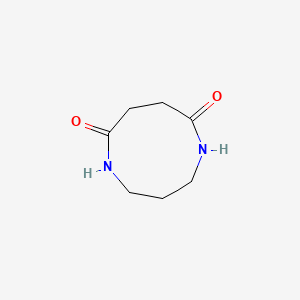
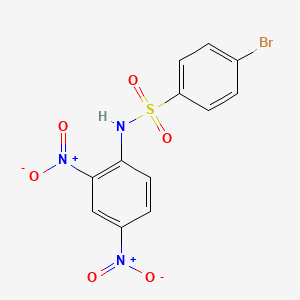
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)
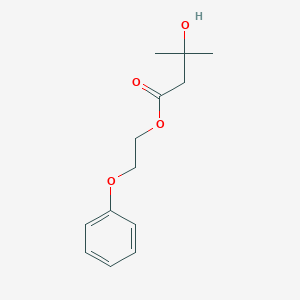
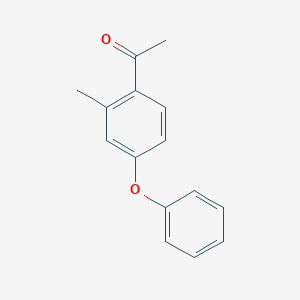
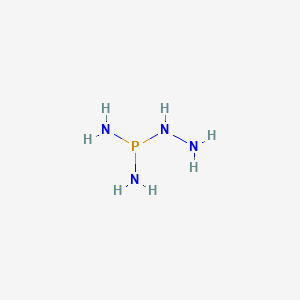
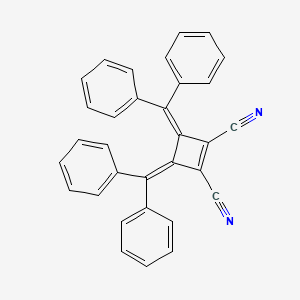
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)
